N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
This compound is an ethanediamide (oxalamide) derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 3-methoxyphenylmethyl substituent. Its molecular formula is C₂₃H₂₂ClN₃O₆S (molecular weight: ~516.0 g/mol). The 3-methoxyphenylmethyl substituent may influence solubility and bioavailability due to its lipophilic and hydrogen-bonding characteristics .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6S/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOAITRRLFKLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.
Compound Structure
The compound features several notable structural components:
- Chlorobenzenesulfonyl group : This moiety is known for its role in biological interactions, particularly in enzyme inhibition.
- Furan ring : A heterocyclic aromatic compound that contributes to the compound's reactivity and biological activity.
- Ethanediamide backbone : This structure enhances the compound's ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
- Antimicrobial Activity :
-
Anticancer Potential :
- The combination of functional groups within this compound suggests potential for selective targeting of cancer pathways, which may minimize off-target effects commonly associated with other sulfonamides .
- Studies on related compounds indicate that hybrid systems incorporating furan and sulfonamide moieties exhibit cytotoxicity against various cancer cell lines, including breast and cervical carcinoma .
-
Enzyme Inhibition :
- The sulfonamide group is well-documented for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases, which are critical in various disease pathways .
- Research indicates that modifications to the core structure can enhance enzyme binding affinity, leading to improved therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of compounds similar to this compound revealed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, with increased reactive oxygen species (ROS) production leading to cell death .
Case Study: Enzyme Interaction
Docking studies conducted on related sulfonamide compounds demonstrated effective binding interactions with target enzymes, suggesting that modifications in the chemical structure could enhance pharmacological effectiveness. The binding affinity was evaluated through computational methods, confirming the potential for therapeutic applications in enzyme-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethanediamide Derivatives
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Comparative Insights
Sulfonyl Group Variations
- Chlorine vs. Fluorine : The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with analogs featuring 4-fluoro (e.g., ) or 4-fluoro-2-methylbenzenesulfonyl groups . Chlorine’s higher electronegativity may enhance stability in metabolic pathways compared to fluorine .
- Oxazinan vs.
Substituent Position and Bioactivity
- The 3-methoxyphenylmethyl group in the target compound is a positional isomer of the 2-methoxyphenethyl group in .
- The thiazolo-triazol heterocycle in introduces a fused ring system, likely enhancing π-stacking interactions but reducing solubility compared to the target compound’s furan moiety .
Molecular Weight and Solubility
- The target compound (516.0 g/mol) is heavier than analogs like (417.9 g/mol) due to its larger substituents. Higher molecular weight may reduce aqueous solubility but improve membrane permeability .
- The 4-methoxyphenyl group in increases hydrophobicity compared to the target’s 3-methoxyphenylmethyl, which has a more balanced lipophilic-hydrophilic profile .
Research Findings and Implications
- Synthetic Feasibility : Analogs like and are synthesized via sulfonylation of oxazinan intermediates, suggesting the target compound could be prepared using similar methods .
- Spectroscopic Properties : Compounds with methoxy groups (e.g., ) exhibit distinct UV-Vis and fluorescence profiles, which could guide analytical characterization of the target compound .
Preparation Methods
Preparation of 4-Chlorobenzenesulfonyl Chloride Derivatives
The 4-chlorobenzenesulfonyl moiety is introduced via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride (CAS 98-60-2) as the primary reagent. A representative procedure involves dissolving a primary amine (e.g., ethylenediamine derivatives) in anhydrous tetrahydrofuran (THF) or acetonitrile under inert conditions. Pyridine or N,N-diisopropylethylamine (DIEA) is added to scavenge HCl generated during the reaction. For instance, coupling 4-chlorobenzenesulfonyl chloride with a furan-containing ethylamine intermediate at 0–5°C in acetonitrile with DMAP (4-dimethylaminopyridine) as a catalyst yields the sulfonamide intermediate in 91.93% yield.
Functionalization of the Furan-2-yl Ethyl Group
The furan-2-yl ethyl segment is synthesized through Friedel-Crafts alkylation or nucleophilic substitution. In one protocol, furan-2-carbaldehyde undergoes condensation with ethylenediamine in the presence of sodium cyanoborohydride, followed by protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride. Deprotection under acidic conditions (e.g., HCl/dioxane) generates the free amine, which is subsequently coupled with the sulfonyl chloride intermediate.
Introduction of the 3-Methoxyphenylmethyl Group
The N'-[(3-methoxyphenyl)methyl]ethanediamide moiety is constructed via reductive amination. 3-Methoxybenzaldehyde reacts with ethylenediamine in methanol, followed by reduction with sodium borohydride to form the secondary amine. This intermediate is then acylated with ethanedioyl dichloride in dichloromethane (DCM) using triethylamine as a base, yielding the diamide derivative.
Coupling Strategies for Final Assembly
Sulfonamide-Ethylamine Coupling
The critical step involves conjugating the sulfonamide and furan-ethylamine intermediates. A palladium-catalyzed coupling reaction using bis(benzonitrile)palladium(II) dichloride and tributylphosphine in 1,4-dioxane at 90°C for 24 hours achieves this linkage with a 98.7% yield. The reaction proceeds under an argon atmosphere to prevent oxidation, and sodium carbonate is added to neutralize HCl byproducts.
Amidation with 3-Methoxyphenylmethyl Ethanamide
The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The sulfonamide-ethylamine intermediate reacts with N'-[(3-methoxyphenyl)methyl]ethanediamide in dimethylformamide (DMF) at room temperature for 12 hours, followed by purification via silica gel chromatography.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Lower temperatures (0–5°C) during sulfonylation minimize side reactions such as over-sulfonation or decomposition. Polar aprotic solvents like acetonitrile enhance solubility and reaction rates compared to THF or DCM. For example, a reaction in acetonitrile at 0°C with DMAP and DIEA achieves a 91.93% yield, whereas the same reaction in THF yields only 75% under microwave irradiation.
Catalytic Systems
Palladium-based catalysts significantly improve coupling efficiency. The combination of bis(benzonitrile)palladium(II) dichloride and tributylphosphine increases yields from 75% to 98.7% by facilitating oxidative addition and transmetalation steps. Additives like 25,26,27,28-tetrakis(hydroxy)calixarene stabilize the palladium complex, further enhancing reactivity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash chromatography with gradients of ethyl acetate in hexanes (10–40%). High-performance liquid chromatography (HPLC) confirms purity (>98.5%), while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity. For instance, the final compound exhibits characteristic peaks at δ 7.54–7.58 ppm (aromatic protons) and δ 3.76–3.82 ppm (methylene groups).
Crystallization Methods
Recrystallization from hot hexane or ethanol removes residual impurities. A protocol involving trituration in hexane at ambient temperature for 2 hours yields a crystalline solid with >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Palladium-catalyzed | 90°C, 24h, Ar atmosphere | 98.7% | 98.5% |
| Microwave-assisted | 60–65°C, 15min, 240W | 75% | 95% |
| Conventional heating | 0°C, 4h, THF | 87% | 97% |
The palladium-catalyzed method outperforms others in yield and purity, albeit requiring specialized equipment. Microwave-assisted synthesis offers rapid results but lower yields due to incomplete coupling .
Q & A
Q. What are the key steps in synthesizing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide?
- Methodological Answer : Synthesis typically involves three stages:
Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with a furan-containing ethylamine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 3-methoxyphenylmethylamine. This step requires inert atmospheres (N₂/Ar) and controlled temperatures (20–25°C) .
Purification : Isolate the final product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., sulfonyl at δ 7.6–8.1 ppm, furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., MAPK, PI3K) or inflammatory enzymes (COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can contradictory bioactivity data across different assay systems be resolved?
- Methodological Answer :
- Assay Optimization : Vary pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to mimic physiological conditions .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites interfering with assays .
Q. What computational strategies are effective for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets or GPCR transmembrane domains .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to predict activity .
Q. How can synthesis yields be improved for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yielding reactions .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Comparative Analysis of Structural Analogs
| Compound | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide | Cyclopropyl and hydroxyethyl groups | Enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for target compound) | |
| N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-methoxyphenylmethyl)ethanediamide | Thiophene instead of furan | Lower cytotoxicity (HeLa IC₅₀ = 25 µM vs. 18 µM) | |
| N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)tetrahydroquinolin-7-yl]ethanediamide | Tetrahydroquinoline scaffold | Higher GPCR binding affinity (Kd = 12 nM vs. 45 nM) |
Data Contradiction Analysis Example
Issue : Inconsistent COX-2 inhibition (IC₅₀ = 3 µM in enzymatic assay vs. no activity in cell-based assay).
Resolution :
- Hypothesis : Poor membrane permeability or efflux by transporters.
- Testing :
- Permeability Assay : Use Caco-2 monolayers to measure Papp (<1 × 10⁻⁶ cm/s indicates poor absorption) .
- Efflux Inhibition : Co-administer with verapamil (P-gp inhibitor) to assess transporter involvement .
- Outcome : Confirmed P-gp-mediated efflux; reformulate with liposomal carriers to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
